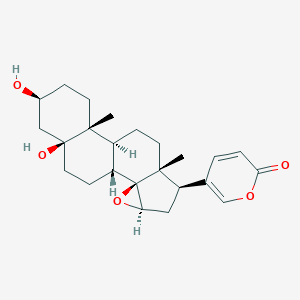

Marinobufagenin

Description

Marinobufagenin (MBG) is a steroidal compound that belongs to a class of compounds known as bufadienolides. It has been found to be present in the venom of certain species of toads and has been shown to have a wide range of biological activities including vasoconstrictive, cardiotonic, and anti-inflammatory effects.

Properties

IUPAC Name |

5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNQTHQLNRILMH-OBBGIPBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041063 | |

| Record name | Marinobufagenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-42-8 | |

| Record name | Marinobufagenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marinobufagenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marinobufagenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARINOBUFAGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBT25GV2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Marinobufagenin structure and chemical properties

An In-depth Technical Guide to Marinobufagenin: Structure, Properties, and Mechanism of Action

Introduction

Marinobufagenin (MBG) is a cardiotonic steroid of the bufadienolide class, originally isolated from the venom of toad species such as Bufo marinus (Rhinella marina).[1][2] It is also recognized as an endogenous compound in mammals, including humans, where its levels are associated with conditions like preeclampsia, myocardial infarction, and kidney failure.[1] MBG is a potent vasoconstrictor and a highly specific inhibitor of the alpha-1 (α1) isoform of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) enzyme, which is the predominant isoform in the vascular wall and kidneys.[1][3] This dual role in natriuresis and vasoconstriction, coupled with its involvement in complex cell signaling pathways, makes MBG a molecule of significant interest in cardiovascular and renal disease research. This guide provides a detailed overview of its chemical structure, properties, biological activity, and the experimental methodologies used for its study.

Chemical Structure and Properties

Marinobufagenin is a steroid derivative characterized by a C17 δ-lactone ring, which distinguishes bufadienolides from cardenolides (which have a five-membered ring). The core structure is a C24 steroid.

Table 1: Chemical Identity and Properties of Marinobufagenin

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₂O₅ | |

| Molecular Weight | 400.5 g/mol | |

| IUPAC Name | 5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-6-yl]pyran-2-one | |

| CAS Number | 470-42-8 | |

| InChI Key | JMNQTHQLNRILMH-OBBGIPBRSA-N | |

| SMILES | O[C@H]1CC[C@@]2(C)--INVALID-LINK--(O)C1 | |

| Solubility | DMF: 3 mg/ml; DMF:PBS (pH 7.2) (1:8): 0.1 mg/ml; Ethanol: 1 mg/ml | |

| UV max | 297 nm | |

| Class | Bufadienolide, Steroid |

Biological Activity and Mechanism of Action

MBG's primary molecular target is the Na+/K+-ATPase pump. Its high affinity for the α1 isoform makes its effects particularly relevant in the kidney and vascular smooth muscle. The binding of MBG to the pump leads to two distinct downstream consequences: an "ionic" pathway that directly results from altered ion transport and a "signaling" pathway that involves the pump acting as a signal transducer.

Ionic Pathway: Vasoconstriction

Inhibition of Na+/K+-ATPase in vascular smooth muscle cells leads to an increase in intracellular sodium concentration. This elevation alters the electrochemical gradient, causing the Na+/Ca²⁺-exchanger to operate in reverse, which increases the influx of calcium ions into the cell. The resulting rise in intracellular calcium concentration triggers smooth muscle contraction and vasoconstriction.

Diagram 1. Ionic pathway of MBG-induced vasoconstriction.

Signaling Pathway: Profibrotic Effects

Beyond ion transport inhibition, the binding of MBG to the Na+/K+-ATPase initiates a signaling cascade. The Na+/K+-ATPase/Src/EGFR complex can act as a signal transducer. This leads to the activation of Phospholipase C (PLC) and subsequently Protein Kinase C delta (PKCδ), which translocates to the nucleus. In the nucleus, PKCδ phosphorylates Fli-1 (Friend leukemia integration 1 transcription factor), a negative regulator of collagen synthesis. This phosphorylation relieves Fli-1's repression of the collagen-1 promoter, leading to increased procollagen expression and ultimately contributing to tissue fibrosis, a hallmark of cardiovascular aging and chronic kidney disease.

Diagram 2. Profibrotic signaling pathway initiated by Marinobufagenin.

A separate signaling axis, the Src/Akt/mTOR pathway, has also been identified. In normal cardiac myocytes, MBG activates this survival pathway, protecting cells from apoptosis. However, in cells with reduced Na+/K+-ATPase expression, MBG fails to activate this pathway, leading to apoptosis via caspase-9 activation.

Quantitative Bioactivity Data

MBG's inhibitory activity is most pronounced on the α1 isoform of Na+/K+-ATPase, which is significantly more resistant to inhibition by other cardiac glycosides like ouabain in rodents.

Table 2: IC₅₀ Values for Marinobufagenin

| Target Enzyme / System | IC₅₀ Value | Comments | Reference(s) |

| α1 Na+/K+ ATPase subunit | 78 nM | High affinity for the primary isoform in kidneys. | |

| Rat Kidney Na+/K+-ATPase | 70 nmol/L | For comparison, ouabain IC₅₀ was 248 µmol/L on the same enzyme. | |

| α1S-Na,K-ATPase (Ouabain-Sensitive) | 0.8 µM | Similar to digoxin (1.2 µM) and ouabain (2.0 µM) on this isoform. | |

| α1R-Na,K-ATPase (Ouabain-Resistant) | No inhibition | No inhibition observed at concentrations up to 500 µM. |

Experimental Protocols

Isolation and Purification of Marinobufagenin from Toad Venom

A common source for MBG is the venom of the Rhinella marina (formerly Bufo marinus) toad. Solid-phase extraction combined with HPLC is a preferred method due to its higher yield and efficiency compared to older techniques like preparative TLC.

References

- 1. Marinobufagenin - Wikipedia [en.wikipedia.org]

- 2. Marinobufagenin extraction from Rhinella marina toad glands: Alternative approaches for a systematized strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MARINOBUFAGENIN INTERFERES WITH THE FUNCTION OF THE MINERALOCORTICOID RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Synthesis of Marinobufagenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marinobufagenin (MBG) is an endogenous cardiotonic steroid belonging to the bufadienolide class. It is a potent inhibitor of the α-1 isoform of the Na+/K+-ATPase, playing a significant role in the regulation of ion balance and cell homeostasis. Elevated levels of MBG have been implicated in the pathogenesis of several cardiovascular and renal diseases, including hypertension, preeclampsia, and chronic kidney disease. This technical guide provides an in-depth overview of the core endogenous synthesis pathway of Marinobufagenin, summarizing key experimental findings, detailing methodologies, and visualizing the involved pathways.

Core Synthesis Pathway

The endogenous synthesis of Marinobufagenin in mammals, specifically in the adrenal cortex and placenta, originates from cholesterol.[1][2][3] The primary route for MBG biosynthesis is the "acidic" bile acid pathway, a departure from the traditional steroidogenesis pathway.[1][4]

The initial and rate-limiting step in this pathway is catalyzed by the enzyme CYP27A1 (Sterol 27-hydroxylase) . This enzyme initiates the conversion of cholesterol into intermediates that will ultimately be transformed into Marinobufagenin. The traditional steroidogenesis pathway, which is initiated by the enzyme CYP11A1, has been shown not to be involved in the biosynthesis of MBG. While the complete enzymatic cascade from cholesterol to MBG has not been fully elucidated, the involvement of bile acid intermediates is a key feature of this pathway.

Another enzyme, AKR1D1 (Aldo-keto reductase family 1 member D1) , has been implicated in the later stages of the bile acid synthesis pathway and may play a role in MBG production, particularly in scenarios where CYP27A1 is deficient.

Regulation of Synthesis

The production of Marinobufagenin is subject to physiological regulation. Key factors known to stimulate its synthesis include:

-

High Salt Intake: In vivo studies using Dahl salt-sensitive rats have demonstrated that a high-sodium chloride diet leads to a significant increase in plasma MBG levels. This is accompanied by an upregulation of CYP27A1 mRNA and protein in the adrenal cortex.

-

Angiotensin II: This potent vasoconstrictor has been shown to stimulate the production of MBG in the adrenal cortex.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the endogenous synthesis of Marinobufagenin.

| Table 1: Effect of Gene Silencing on Marinobufagenin Synthesis | |

| Experimental Condition | Observed Effect |

| Post-transcriptional silencing of CYP27A1 gene in human trophoblast and rat adrenocortical cells | - 70% reduction in CYP27A1 mRNA expression - 2-fold reduction in total bile acids - 67% reduction in Marinobufagenin levels |

| Silencing of CYP11A1 gene in human trophoblast and rat adrenocortical cells | - No effect on Marinobufagenin production - 2-fold suppression of progesterone production in human trophoblast cells - 90% suppression of corticosterone production in rat adrenocortical cells |

| Table 2: In Vivo Effects of High Salt Diet on Marinobufagenin Synthesis in Dahl Salt-Sensitive Rats | |

| Parameter | Observed Change (after 4 weeks on a high NaCl diet) |

| Plasma Marinobufagenin Levels | Doubled |

| Adrenocortical CYP27A1 mRNA | 1.6-fold increase |

| Adrenocortical CYP27A1 Protein | 2.0-fold increase |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the endogenous synthesis pathway of Marinobufagenin.

Cell Culture and siRNA-mediated Gene Silencing

-

Cell Lines: Human trophoblast cells (e.g., JEG-3) and primary rat adrenocortical cells are commonly used models.

-

siRNA Transfection: Post-transcriptional gene silencing is achieved using small interfering RNA (siRNA) targeting the mRNA of the gene of interest (e.g., CYP27A1).

-

Protocol Outline:

-

Cells are cultured to an appropriate confluency (typically 60-80%).

-

siRNA duplexes (for the target gene and a non-targeting control) are diluted in a serum-free transfection medium.

-

A transfection reagent is separately diluted in the same medium.

-

The diluted siRNA and transfection reagent are combined and incubated at room temperature to allow the formation of transfection complexes.

-

The cell culture medium is replaced with a fresh, antibiotic-free medium.

-

The transfection complexes are added to the cells.

-

Cells are incubated for a specified period (e.g., 24-72 hours) before downstream analysis.

-

-

Quantitative Real-Time PCR (qPCR)

-

Purpose: To quantify the mRNA expression levels of target genes (e.g., CYP27A1).

-

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from cultured cells or tissues using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., oligo(dT) or random hexamers).

-

qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for the target and a reference gene (e.g., 18S rRNA or GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.

-

Thermocycling and Data Analysis: The reaction is run in a real-time PCR instrument. The cycle threshold (Ct) values are determined, and the relative gene expression is calculated using a method such as the 2-ΔΔCt method.

-

Western Blot Analysis

-

Purpose: To detect and quantify the protein expression levels of target enzymes (e.g., CYP27A1).

-

Protocol Outline:

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

-

Quantification of Marinobufagenin by High-Performance Liquid Chromatography (HPLC)

-

Purpose: To separate and quantify Marinobufagenin from biological samples (e.g., cell culture media, plasma).

-

Protocol Outline:

-

Sample Preparation: MBG is extracted from the sample matrix, often using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

-

HPLC Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of two mobile phases (e.g., water and acetonitrile with a modifying agent like trifluoroacetic acid) is used to elute the compounds.

-

Detection and Quantification: The eluting compounds are detected, often by UV absorbance at a specific wavelength. The concentration of MBG is determined by comparing its peak area to that of a standard curve generated with known concentrations of purified MBG. For higher sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The endogenous synthesis pathway of Marinobufagenin from cholesterol.

Caption: Experimental workflow for studying the effect of gene silencing on Marinobufagenin synthesis.

Conclusion

The elucidation of the endogenous synthesis pathway of Marinobufagenin, initiated by CYP27A1 via the acidic bile acid pathway, has provided crucial insights into the regulation of this bioactive steroid. This knowledge is fundamental for understanding its role in cardiovascular and renal diseases and for the development of novel therapeutic strategies targeting its production. Further research is warranted to fully delineate the complete enzymatic cascade and to explore the therapeutic potential of modulating this pathway.

References

- 1. Synthesis of an Endogenous Steroidal Na Pump Inhibitor Marinobufagenin, Implicated in Human Cardiovascular Diseases, Is Initiated by CYP27A1 via Bile Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marinobufagenin - Wikipedia [en.wikipedia.org]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. metabolomicdiagnostics.com [metabolomicdiagnostics.com]

The Core Mechanism of Action of Marinobufagenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marinobufagenin (MBG) is an endogenous cardiotonic steroid of the bufadienolide class that has emerged as a critical player in a spectrum of physiological and pathophysiological processes. Initially identified as a natriuretic and vasoconstrictive agent, its mechanism of action extends beyond simple ion transport modulation to encompass complex intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the diverse effects of Marinobufagenin, with a focus on its interaction with the Na+/K+-ATPase, subsequent signaling events, and its role in cellular processes such as fibrosis, proliferation, and apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this multifaceted molecule.

Primary Molecular Target: The Na+/K+-ATPase α1 Subunit

The principal molecular target of Marinobufagenin is the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane.[1][2] MBG exhibits a high affinity for the α1 isoform of the Na+/K+-ATPase, which is the predominant isoform in the vascular wall and the kidney.[3] This interaction is central to its physiological and pathological effects. Unlike some other cardiotonic steroids, MBG can interact with both the E1 and E2P conformations of the enzyme.[4]

The Dual Nature of Marinobufagenin's Action

The binding of MBG to the Na+/K+-ATPase initiates two distinct but interconnected pathways: an ionic pathway and a signaling pathway .[2]

-

Ionic Pathway: This classical mechanism involves the inhibition of the Na+/K+-ATPase's pumping function. In renal tubules, this inhibition leads to decreased sodium reabsorption and subsequent natriuresis, a physiological response to sodium load. Conversely, in vascular smooth muscle cells, the inhibition of the sodium pump leads to an increase in intracellular sodium, which in turn reverses the function of the Na+/Ca2+ exchanger, causing an influx of calcium and resulting in vasoconstriction.

-

Signaling Pathway: Beyond its role as an ion pump, the Na+/K+-ATPase acts as a signal transducer. Upon MBG binding, the Na/K-ATPase, residing within caveolae, undergoes a conformational change that activates a cascade of intracellular signaling molecules. This signaling function is independent of changes in intracellular ion concentrations.

Key Signaling Pathways Activated by Marinobufagenin

The binding of Marinobufagenin to the Na+/K+-ATPase α1 subunit triggers a complex network of intracellular signaling pathways, leading to a variety of cellular responses.

The Src Kinase-Mediated Cascade

A pivotal event in MBG-induced signaling is the activation of the non-receptor tyrosine kinase, Src. The Na+/K+-ATPase/Src receptor complex acts as a scaffold. Upon MBG binding, Src is activated, initiating a downstream cascade that includes:

-

Ras-Raf-MEK-ERK Pathway: Activation of the Ras/MAPK pathway, particularly ERK1/2, is a common downstream consequence of Src activation. This pathway is implicated in the regulation of cell proliferation and differentiation.

-

Phospholipase C (PLC) and Protein Kinase C (PKC): Src activation can also lead to the activation of PLC, which in turn activates Protein Kinase C (PKC), particularly the PKCδ isoform.

The Pro-fibrotic Signaling Pathway

A significant body of evidence implicates MBG in the pathogenesis of cardiac and renal fibrosis. The pro-fibrotic effects of MBG are mediated through a distinct signaling pathway that converges on the regulation of collagen synthesis.

-

Inhibition of Fli-1: A key mechanism in MBG-induced fibrosis is the inhibition of the transcription factor Friend leukemia integration 1 (Fli-1), a negative regulator of collagen 1 synthesis.

-

PKCδ-mediated Phosphorylation of Fli-1: Activated PKCδ translocates to the nucleus and phosphorylates Fli-1. This phosphorylation event leads to the dissociation of Fli-1 from the collagen-1 promoter, thereby relieving its inhibitory effect and promoting procollagen expression and collagen production.

Regulation of Cell Proliferation and Apoptosis

Marinobufagenin exhibits context-dependent effects on cell proliferation and apoptosis.

-

Inhibition of Proliferation: In certain cell types, such as cytotrophoblasts and glioma cells, MBG has been shown to inhibit proliferation. This anti-proliferative effect is often associated with a decrease in the phosphorylation of ERK1/2.

-

Induction of Apoptosis: MBG can induce apoptosis through the mitochondrial pathway. This involves a decrease in the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3. In some contexts, the activation of the mTOR pathway by MBG can protect cells from apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of Marinobufagenin.

Table 1: Na+/K+-ATPase Inhibition

| Parameter | Species/Tissue | α-Subunit Isoform | Value | Reference |

| IC50 | Rat Kidney | α1 | 78 nmol/L | |

| IC50 | Rat Kidney | α1 | 70 nmol/L (purified from DS rats) | |

| IC50 | Dahl Salt-Sensitive Rat Myocardium | α1 (high-affinity) | 0.8 nmol/L | |

| IC50 | Dahl Salt-Sensitive Rat Myocardium | α1 (low-affinity) | 4.4 nmol/L |

Table 2: Binding Affinity

| Parameter | Enzyme Source | Conformation | Value | Reference |

| Kd | Pig Kidney Na,K-ATPase (α1S) | E2P | 2320 nM | |

| Kd | Duck Salt Gland Na,K-ATPase | E2P | 1.7 µM |

Table 3: Cellular Effects

| Effect | Cell Type | Concentration | Observation | Reference |

| Inhibition of Proliferation | Human Cytotrophoblast (SGHPL-4) | 10 and 100 nM | 60% inhibition | |

| Inhibition of Migration | Human Cytotrophoblast (SGHPL-4) | 10 and 100 nM | 50% inhibition | |

| Inhibition of Invasion | Human Cytotrophoblast (SGHPL-4) | 10 and 100 nM | 50% inhibition | |

| Induction of Apoptosis | Human Glioma (U251) | 5 and 15 µmol/L | Dose-dependent increase | |

| Increased Procollagen Expression | Rat Cardiac Fibroblasts | 1 nM | ~2-fold increase |

Detailed Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol is adapted from studies measuring the inhibitory effect of Marinobufagenin on Na+/K+-ATPase activity.

Materials:

-

Packed erythrocytes

-

Isotonic buffer (0.145 mol/L NaCl in 0.02 Tris-HCl buffer; pH 7.6)

-

Reaction medium (in mmol/L: 100 Na, 10 K, 3 MgCl2, 0.5 EDTA, 50 Tris, and 2 ATP; pH 7.1)

-

Marinobufagenin stock solution

-

Ouabain stock solution

-

20% trichloroacetic acid

-

Reagents for inorganic phosphate (Pi) quantification

Procedure:

-

Preparation of Erythrocytes: Wash packed erythrocytes three times in an isotonic medium.

-

Incubation: Incubate the erythrocytes for 30 minutes at 37°C in the reaction medium containing varying concentrations of Marinobufagenin.

-

Stopping the Reaction: Terminate the reaction by adding 0.2 mL of 20% trichloroacetic acid.

-

Measurement of Total ATPase Activity: Quantify the amount of inorganic phosphate (Pi) produced to determine the total ATPase activity.

-

Measurement of Ouabain-Insensitive ATPase Activity: In a parallel set of experiments, incubate the erythrocytes in the reaction medium containing 0.1 mmol/L ouabain to inhibit the Na+/K+-ATPase. Measure the Pi production to determine the ouabain-insensitive ATPase activity.

-

Calculation of Na+/K+-ATPase Activity: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

-

Data Analysis: Plot the percentage of Na+/K+-ATPase inhibition against the concentration of Marinobufagenin to determine the IC50 value.

In Vivo Marinobufagenin Infusion in Rats

This protocol is based on studies investigating the in vivo effects of chronic Marinobufagenin administration in rats.

Materials:

-

Male Sprague-Dawley or Dahl salt-sensitive rats (8 weeks old)

-

Osmotic minipumps

-

Marinobufagenin

-

Vehicle (e.g., 50% dimethyl sulfoxide and 50% saline)

-

Anesthetic

-

Surgical instruments

Procedure:

-

Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

-

Pump Preparation: Fill osmotic minipumps with either Marinobufagenin solution (e.g., to deliver 50 µg/kg/day) or the vehicle.

-

Surgical Implantation: Anesthetize the rats. Make a small subcutaneous incision on the back of the rat and implant the osmotic minipump. Suture the incision.

-

Housing and Monitoring: House the rats individually and monitor their health daily. Provide ad libitum access to food and water.

-

Experimental Period: The infusion period is typically 4 weeks.

-

Outcome Measures: At the end of the infusion period, various parameters can be assessed, including:

-

Blood pressure measurement

-

Echocardiography for cardiac function

-

Collection of blood and urine for MBG level determination

-

Tissue harvesting (heart, aorta, kidneys) for histological analysis (e.g., collagen staining) and molecular analysis (e.g., Western blotting for signaling proteins).

-

Cell Proliferation Assay

This protocol describes a method to assess the effect of Marinobufagenin on cell proliferation.

Materials:

-

Cell line of interest (e.g., SGHPL-4 cytotrophoblast cells)

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

Marinobufagenin stock solution

-

96-well plates

-

Cell proliferation assay kit (e.g., based on resazurin conversion)

Procedure:

-

Cell Seeding: Seed cells at a density of 7,000 cells per well in a 96-well plate with complete medium and allow them to adhere overnight.

-

Serum Starvation: The following day, serum-starve the cells in a medium with 0.5% fetal bovine serum (FBS) for 24 hours.

-

Treatment: Wash the cells twice with phosphate-buffered saline (PBS) and then treat with varying concentrations of Marinobufagenin in low-serum medium for the desired time period (e.g., 24, 48, 72 hours).

-

Proliferation Assessment: Assess cell proliferation using a resazurin-based assay, which measures the metabolic activity of viable cells.

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.

Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis induced by Marinobufagenin using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cell line of interest (e.g., U251 glioma cells)

-

Complete cell culture medium

-

Marinobufagenin stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with different concentrations of Marinobufagenin for 24 hours.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Staining: Wash the cells three times with PBS. Resuspend the cells in 500 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells at room temperature for 10 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blotting for Signaling Proteins (e.g., Src, ERK)

This is a general protocol for detecting the phosphorylation status of key signaling proteins following Marinobufagenin treatment.

Materials:

-

Cell line of interest

-

Marinobufagenin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with Marinobufagenin for the desired time. Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.

Conclusion

Marinobufagenin's mechanism of action is a sophisticated interplay between the inhibition of the Na+/K+-ATPase's ion-pumping function and the activation of its signaling capabilities. This dual role allows MBG to exert a wide range of effects on various cell types and tissues, contributing to both physiological regulation and the pathogenesis of diseases such as hypertension, cardiac fibrosis, and preeclampsia. A thorough understanding of the intricate signaling pathways initiated by Marinobufagenin is crucial for the development of novel therapeutic strategies that can selectively modulate its beneficial and detrimental effects. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the full therapeutic potential of targeting the Marinobufagenin pathway.

References

- 1. Marinobufagenin inhibits glioma growth through sodium pump α1 subunit and ERK signaling‐mediated mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights on the Role of Marinobufagenin from Bench to Bedside in Cardiovascular and Kidney Diseases [mdpi.com]

- 3. Marinobufagenin - Wikipedia [en.wikipedia.org]

- 4. Depth of the Steroid Core Location Determines the Mode of Na,K-ATPase Inhibition by Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]

Biological Functions of Marinobufagenin in Mammals: A Technical Guide

Executive Summary: Marinobufagenin (MBG) is an endogenous cardiotonic steroid of the bufadienolide family, synthesized in the adrenal cortex and placenta. It is a potent inhibitor of the Na+/K+-ATPase enzyme, particularly the α-1 isoform prevalent in cardiovascular and renal tissues. The biological effects of MBG are mediated through two principal mechanisms: an "ionic" pathway that alters transmembrane ion transport, and a "signaling" pathway that activates intracellular protein kinase cascades. Physiologically, MBG contributes to natriuresis in response to sodium loading. However, elevated levels of MBG are implicated in the pathogenesis of several major diseases, including cardiovascular and renal fibrosis, cardiac hypertrophy, preeclampsia, and certain cancers. Its role in promoting pro-fibrotic signaling cascades has made it a significant biomarker and a potential therapeutic target for conditions characterized by pathological tissue remodeling. This document provides a comprehensive overview of the molecular mechanisms, physiological functions, and pathological implications of MBG in mammals, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: The Na+/K+-ATPase Interaction

Marinobufagenin exerts its biological effects primarily by binding to and inhibiting the Na+/K+-ATPase, a ubiquitous enzyme essential for maintaining cellular ion gradients. This interaction, however, initiates two distinct downstream pathways.

The Ionic Pathway

This pathway is a direct consequence of the inhibition of the pump's ion-translocating function.

-

In Renal Tubules: Inhibition of Na+/K+-ATPase reduces sodium reabsorption, leading to increased sodium excretion (natriuresis). This is a key physiological response to volume expansion and high salt intake.

-

In Vascular Smooth Muscle: Pump inhibition leads to an increase in intracellular sodium concentration. This, in turn, reverses the function of the Na+/Ca²⁺ exchanger, causing an influx of calcium ions and resulting in vasoconstriction and elevated blood pressure.

The Signaling Pathway

MBG binding to Na+/K+-ATPase can also trigger intracellular signaling cascades, a function independent of ion transport modulation. The pump acts as a signal transducer. This pathway is central to MBG's pro-fibrotic and hypertrophic effects. Key steps include the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent generation of Reactive Oxygen Species (ROS), which activates downstream pathways like MAP kinases (MAPK).

Signaling Pathways and Visualizations

The dual actions of MBG are best understood through visualization of its distinct signaling cascades.

Caption: The dual-function model of MBG action on the Na+/K+-ATPase.

Caption: MBG initiates fibrosis via the Na/K-ATPase-Src-ROS-Fli-1 pathway.[1]

Physiological and Pathophysiological Functions

Cardiovascular System

MBG is a critical modulator of cardiovascular homeostasis and disease. Chronically elevated MBG is linked to cardiac and vascular fibrosis by directly stimulating collagen production in fibroblasts. This process involves the downregulation of the transcription factor Fli-1, a known negative regulator of collagen-1 synthesis.[1] In animal models, sustained MBG infusion induces cardiac hypertrophy and impairs diastolic function.

Renal System

In the kidney, MBG's primary physiological role is to promote natriuresis. However, in pathological states such as chronic kidney disease (CKD), circulating MBG levels are significantly elevated. Experimental studies show that chronic MBG administration causes renal fibrosis, suggesting it is not merely a marker of kidney dysfunction but an active contributor to its progression. This fibrotic action is partly mediated by MBG's ability to induce epithelial-to-mesenchymal transition (EMT) in renal tubular cells.

Role in Preeclampsia

Elevated levels of MBG are strongly associated with preeclampsia. MBG is thought to contribute to the maternal syndrome of hypertension and proteinuria. It impairs the function of placental cytotrophoblasts, which are critical for proper placental development, leading to an anti-angiogenic state.

Role in Cancer

Recent evidence indicates a potential anti-cancer role for MBG. In glioma cell lines, MBG has been shown to inhibit proliferation, colony formation, and migration. This anti-tumor effect is mediated through the α1 subunit of the Na+/K+-ATPase and involves the induction of the mitochondrial apoptotic pathway via ERK signaling.

Quantitative Data Summary

Quantitative data highlight the potency and physiological relevance of MBG across various biological contexts.

Table 1: Inhibitory Potency of Marinobufagenin

| Target | Cell/Tissue Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Na+/K+-ATPase | Dahl Salt-Sensitive Rat Myocardium | IC₅₀ (High-Affinity Sites) | 0.8 nmol/L | |

| Na+/K+-ATPase | Dahl Salt-Sensitive Rat Myocardium (Cicletanine-treated) | IC₅₀ | 20 µmol/L | |

| Cell Proliferation | U251 Glioma Cells | IC₅₀ | 12.8 µM | |

| Cell Proliferation | U87MG Glioma Cells | IC₅₀ | 15.2 µM |

| Cell Proliferation | U373MG Glioma Cells | IC₅₀ | 16.3 µM | |

Table 2: In Vivo Effects of Marinobufagenin Administration in Animal Models

| Animal Model | Dosage & Duration | Key Outcomes | Reference |

|---|---|---|---|

| Sprague-Dawley Rat | 10 µg/kg/day for 4 weeks | Increased blood pressure, cardiac hypertrophy, cardiac fibrosis. |

| Sprague-Dawley Rat | 4 weeks infusion | Increased plasma aldosterone, increased systolic blood pressure, renal fibrosis. | |

Table 3: Circulating Levels of Marinobufagenin in Human Pathologies

| Condition | Sample Type | MBG Concentration (Control) | MBG Concentration (Patient) | Reference |

|---|---|---|---|---|

| Chronic Kidney Disease (Hemodialysis) | Plasma | 0.46 ± 0.23 nmol/L | 1.66 ± 1.13 nmol/L | |

| Preeclampsia | Serum & Urine | Lower | Significantly Higher (p < 0.05) |

| Non-Advanced CKD (eGFR ~40) | Urine | 0.64 nmol/L (Healthy Controls) | 0.37 nmol/L | |

Key Experimental Protocols

Measurement of Na+/K+-ATPase Activity

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the rate of ATP hydrolysis, which is detected as the release of inorganic phosphate (Pi).

-

Preparation of Enzyme Source: Prepare tissue homogenates (e.g., from renal cortex or heart) or use washed erythrocyte membranes.

-

Reaction Mixture: Prepare a reaction buffer containing (final concentrations): 100 mM NaCl, 10 mM KCl, 3 mM MgCl₂, 50 mM Tris buffer, and 2 mM ATP.

-

Assay Execution:

-

Divide the enzyme preparation into two sets of tubes.

-

To one set ("Test"), add the reaction mixture.

-

To the second set ("Blank"), add the reaction mixture plus a specific Na+/K+-ATPase inhibitor like ouabain (0.1 mM) to inhibit the target enzyme's activity.

-

Incubate all tubes at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding trichloroacetic acid.

-

-

Phosphate Detection: Centrifuge the tubes to pellet protein. Measure the concentration of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, which involves ammonium molybdate.

-

Calculation: The Na+/K+-ATPase activity is the difference between the phosphate released in the "Test" tubes and the "Blank" tubes, typically expressed as µmol Pi/mg protein/hour.

In Vitro Fibroblast Collagen Production Assay

This protocol assesses the direct effect of MBG on fibrosis by measuring collagen synthesis in cultured fibroblasts.

-

Cell Culture: Culture primary cardiac or renal fibroblasts in appropriate media (e.g., DMEM with 10% FBS).

-

Stimulation: Once cells reach confluence, switch to a low-serum medium. Treat cells with MBG at a physiologically relevant concentration (e.g., 1-10 nM) or vehicle control for 24-48 hours.

-

Analysis of Collagen Expression:

-

Western Blot: Lyse the cells and perform Western blot analysis on the cell lysates using a primary antibody against procollagen-1 to quantify protein expression.

-

Quantitative PCR (qPCR): Extract total RNA from the cells, reverse transcribe to cDNA, and perform qPCR using primers specific for the COL1A1 gene to measure mRNA levels.

-

Immunohistochemistry: Fix cells and perform immunofluorescent staining for collagen-1 to visualize its deposition.

-

Animal Model of MBG-Induced Fibrosis

This in vivo protocol is used to study the long-term effects of elevated MBG on organ fibrosis.

-

Animal Model: Use male Sprague-Dawley rats (approx. 250 g).

-

Surgical Procedure: Anesthetize the rats and surgically implant an osmotic minipump (e.g., Alzet) subcutaneously or intraperitoneally.

-

Treatment Groups:

-

Control Group: Pumps filled with vehicle (e.g., saline).

-

MBG Group: Pumps filled with MBG to deliver a constant infusion (e.g., 10 µg/kg/day).

-

-

Study Duration: Maintain the animals for a period of 4 weeks with regular monitoring of blood pressure and general health.

-

Endpoint Analysis:

-

At the end of the study, perform terminal procedures including cardiac function measurement (e.g., with a Millar catheter).

-

Collect blood for plasma MBG level analysis.

-

Harvest organs (heart, kidneys, aorta) for histological analysis (e.g., Masson's trichrome or Picrosirius red staining for fibrosis) and molecular analysis (Western blot/qPCR for fibrotic markers).

-

References

Marinobufagenin as a Na/K-ATPase Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marinobufagenin (MBG) is an endogenous cardiotonic steroid belonging to the bufadienolide family.[1][2][3] Initially identified in the venom of the Bufo marinus toad, MBG is also produced endogenously in mammals, including humans, by the adrenal cortex and placenta.[4][5] It is a key regulator of sodium and potassium balance and acts as a potent inhibitor of the sodium-potassium adenosine triphosphatase (Na/K-ATPase) enzyme. MBG exhibits a high affinity for the α-1 isoform of Na/K-ATPase, which is the predominant isoform in the cardiovascular and renal systems. Elevated levels of MBG are implicated in the pathophysiology of several conditions, including preeclampsia, heart failure, and kidney disease, making it a subject of intense research and a potential therapeutic target.

Mechanism of Action: Dual Role of Na/K-ATPase Inhibition

Marinobufagenin's interaction with the Na/K-ATPase initiates two distinct downstream pathways: an "ionic" pathway resulting from the inhibition of the pump's transport function and a "signaling" pathway that is independent of changes in intracellular ion concentrations.

-

The Ionic Pathway : By inhibiting the catalytic activity of the Na/K-ATPase, MBG alters transmembrane ion transport.

-

In Renal Tubules : Inhibition of the Na/K-ATPase in the proximal tubule reduces sodium reabsorption, leading to increased sodium excretion (natriuresis). This is a physiological response to volume expansion. MBG can also induce the endocytosis of the sodium pump, further decreasing its availability and promoting water retention in certain pathological states.

-

In Vascular Smooth Muscle : Inhibition of the pump in vascular smooth muscle cells leads to an increase in intracellular sodium. This, in turn, reverses the action of the Na+/Ca2+ exchanger, causing an influx of calcium and subsequent vasoconstriction.

-

-

The Signaling Pathway : MBG binding to a subpopulation of Na/K-ATPase, often located in caveolae, triggers intracellular signaling cascades. This function is independent of the pump's ion-translocating activity and activates a variety of downstream effectors, including Src kinase, mitogen-activated protein kinases (MAPKs), and reactive oxygen species (ROS), leading to processes like cell growth, apoptosis, and fibrosis.

Quantitative Data: Inhibitory Potency of Marinobufagenin

The inhibitory concentration (IC50) of marinobufagenin varies depending on the specific isoform of the Na/K-ATPase α-subunit and the tissue source. MBG shows a clear preference for the α-1 isoform, which is prevalent in vascular smooth muscle and kidney, over the α-3 isoform found predominantly in neuronal tissue.

| Tissue Source | Predominant α-Isoform | Marinobufagenin IC50 | Ouabain IC50 | Reference |

| Rat Aortic Sarcolemma | α-1 | 2.1 nmol/L | 50 nmol/L | |

| Rat Neuronal Plasmalemma | α-3 | 140 nmol/L | 2.6 nmol/L | |

| Dahl-S Rat Myocardium (High-Affinity Site) | α-1 | 0.8 nmol/L | - | |

| Dahl-S Rat Myocardium (Low-Affinity Site) | α-1 | 4.4 nmol/L | - | |

| Dahl-S Rat Myocardium (Cicletanine-Treated) | α-1 | 20 µmol/L | - |

Key Signaling Pathways

MBG-induced activation of the Na/K-ATPase signalosome leads to complex downstream effects, notably promoting fibrosis and apoptosis.

Pro-Fibrotic Signaling Cascade

Binding of MBG to the Na/K-ATPase/Src complex activates a signaling cascade that promotes the synthesis of collagen. This pathway involves the activation of Phospholipase C (PLC), leading to the phosphorylation of Protein Kinase C delta (PKCδ). Activated PKCδ translocates to the nucleus, where it phosphorylates and inactivates Fli-1, a negative regulator of the collagen-1 gene, thereby increasing procollagen expression and fibrosis.

Caption: MBG-induced pro-fibrotic signaling pathway via Na/K-ATPase.

Apoptosis and Endothelial Permeability Signaling

In endothelial cells, MBG can induce apoptosis and increase monolayer hyperpermeability. This is mediated through the modulation of MAPK signaling pathways. MBG has been shown to decrease the phosphorylation of the pro-survival kinase ERK1/2 while increasing the phosphorylation of pro-apoptotic kinases Jnk and p38. The activation of p38, in particular, leads to the downstream activation of caspases 3/7, 8, and 9, which are key executioners of apoptosis.

Caption: MBG-induced MAPK signaling leading to apoptosis.

Experimental Protocols

Na/K-ATPase Activity Assay

This protocol is used to determine the inhibitory effect of marinobufagenin on Na/K-ATPase activity by measuring the liberation of inorganic phosphate (Pi) from ATP.

Methodology:

-

Membrane Preparation: Isolate cell membranes rich in Na/K-ATPase (e.g., from rat renal medulla or aortic sarcolemma) via sucrose density gradient centrifugation. Increase membrane permeability by pretreatment with a pore-forming agent like alamethicin (0.5 mg/mg protein).

-

Preincubation: Aliquots of the membrane preparation (e.g., 0.5 mg protein/100 µL) are preincubated for 60 minutes at 37°C with varying concentrations of marinobufagenin.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the preincubated membranes to a reaction medium in a 96-well plate. The final medium should contain (in mmol/L): 100 NaCl, 4 KCl, 3 MgCl2, 1 EDTA, 50 Tris, 5 NaN3 (to inhibit mitochondrial ATPases), and 3 ATP, at a pH of 7.4.

-

Incubation: Incubate the reaction mixture for a set time at 37°C (e.g., 15 minutes for renal medulla, 60 minutes for aorta).

-

Reaction Termination & Pi Measurement: Stop the reaction by adding a solution of ascorbic acid and ammonium molybdate. The amount of inorganic phosphate liberated is determined colorimetrically by measuring absorbance at a wavelength between 590-660 nm.

-

Data Analysis: Na/K-ATPase activity is calculated as the difference between Pi liberated in the absence and presence of a saturating concentration of a known inhibitor like ouabain. The IC50 value for MBG is determined by plotting the percent inhibition against the log concentration of MBG.

In Vivo Assessment of MBG's Pro-hypertensive and Pro-fibrotic Effects

This workflow describes a typical animal study to investigate the chronic effects of MBG.

Caption: Experimental workflow for in vivo studies of marinobufagenin.

Drug Development and Clinical Relevance

The role of MBG in the pathogenesis of diseases characterized by volume expansion and fibrosis has made it a compelling target for drug development.

-

Preeclampsia: Elevated MBG levels are observed in patients with preeclampsia. The development of agents that can neutralize MBG is an active area of research. For instance, Digibind® (digoxin immune Fab), an antibody fragment that binds digoxin, also shows cross-reactivity with MBG and has been investigated for its potential to lower blood pressure in preeclamptic patients by blocking circulating MBG.

-

Uremic Cardiomyopathy: In patients with chronic kidney disease, elevated MBG is linked to the development of cardiac hypertrophy and diastolic dysfunction. Animal studies have shown that immunizing against MBG can prevent these cardiac abnormalities, suggesting that anti-MBG therapies could be beneficial for patients with end-stage renal disease.

Conclusion

Marinobufagenin is a multifaceted endogenous steroid that acts as a potent and selective inhibitor of the α-1 Na/K-ATPase. Its mechanism of action extends beyond simple ion pump inhibition to include the activation of complex intracellular signaling cascades that regulate cell fate and tissue remodeling. The well-documented association of elevated MBG with cardiovascular and renal diseases highlights its importance as both a biomarker and a therapeutic target. A thorough understanding of its quantitative effects on Na/K-ATPase and its downstream signaling pathways is critical for the development of novel therapies for conditions like preeclampsia and uremic cardiomyopathy.

References

- 1. mdpi.com [mdpi.com]

- 2. New Insights on the Role of Marinobufagenin from Bench to Bedside in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights on the Role of Marinobufagenin from Bench to Bedside in Cardiovascular and Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marinobufagenin - Wikipedia [en.wikipedia.org]

- 5. ahajournals.org [ahajournals.org]

The Role of Marinobufagenin in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marinobufagenin (MBG) is an endogenous cardiotonic steroid that has emerged as a significant player in the pathophysiology of cardiovascular disease. Primarily known for its role in inhibiting the Na+/K+-ATPase enzyme, MBG is implicated in the development and progression of hypertension, cardiac hypertrophy, and fibrosis. This technical guide provides an in-depth overview of the mechanisms of MBG action, detailed experimental protocols for its study, quantitative data on its cardiovascular effects, and a visual representation of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Introduction to Marinobufagenin

Marinobufagenin belongs to the family of bufadienolides, a class of steroid hormones. Initially identified in the venom of the Bufo marinus toad, it is now recognized as an endogenous compound in mammals, including humans.[1] Elevated levels of MBG are associated with conditions of volume expansion, such as high salt intake, renal failure, and preeclampsia.[2] Its primary molecular target is the α1 subunit of the Na+/K+-ATPase, an enzyme crucial for maintaining electrochemical gradients across cell membranes.[1] Inhibition of this pump by MBG leads to a cascade of events that contribute to cardiovascular pathology.

Mechanism of Action in Cardiovascular Disease

The cardiovascular effects of Marinobufagenin are multifaceted and stem from its interaction with the Na+/K+-ATPase. This interaction triggers two distinct pathways: an ionic pathway and a signaling pathway.

-

Ionic Pathway: Inhibition of Na+/K+-ATPase in vascular smooth muscle cells leads to an increase in intracellular sodium concentration. This, in turn, reverses the action of the Na+/Ca2+ exchanger, causing an influx of calcium ions and subsequent vasoconstriction, which contributes to hypertension.[1] In the renal tubules, however, inhibition of the Na+/K+-ATPase promotes natriuresis, a compensatory mechanism to reduce blood pressure in response to volume overload.[1]

-

Signaling Pathway: Beyond its effects on ion transport, the binding of MBG to Na+/K+-ATPase initiates intracellular signaling cascades. This "signalosome" activity is independent of changes in intracellular ion concentrations and is a key driver of pathological remodeling in the cardiovascular system. These signaling pathways include the activation of Src, a non-receptor tyrosine kinase, which in turn can activate downstream pathways like the PI3K/Akt/mTOR and MAPK/ROS pathways, leading to cellular growth, proliferation, and fibrosis.

Role in Specific Cardiovascular Pathologies

Hypertension

Elevated levels of MBG are strongly correlated with salt-sensitive hypertension. In animal models, such as Dahl salt-sensitive rats, a high-salt diet leads to a significant increase in MBG levels, which parallels the rise in blood pressure. The vasoconstrictive effects of MBG, mediated by the ionic pathway, are a primary contributor to this hypertensive phenotype. Furthermore, the signaling functions of MBG can lead to vascular remodeling and stiffness, further exacerbating high blood pressure.

Cardiac Hypertrophy and Fibrosis

MBG is a potent inducer of cardiac hypertrophy and fibrosis. In vitro studies have shown that MBG can directly stimulate protein synthesis in cardiomyocytes, leading to cellular hypertrophy. In vivo, chronic infusion of MBG in animal models results in a significant increase in left ventricular mass.

The pro-fibrotic effects of MBG are largely mediated by the transforming growth factor-beta (TGF-β) signaling pathway. MBG binding to Na+/K+-ATPase activates a signaling cascade that leads to the upregulation of TGF-β1. This cytokine then promotes the differentiation of cardiac fibroblasts into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix proteins, such as collagen, leading to fibrosis.

Quantitative Data on Marinobufagenin's Cardiovascular Effects

The following tables summarize quantitative data from various experimental studies on the effects of Marinobufagenin.

Table 1: Effect of Marinobufagenin on Blood Pressure in Dahl Salt-Sensitive (DS) Rats

| Treatment | Duration | Systolic Blood Pressure (mmHg) | Reference |

| 8% NaCl Diet (DS Rats) | 2 weeks | 162 ± 9 | |

| 8% NaCl Diet + Cicletanine (50 mg/kg/day) | 4 weeks | Reduced by 56 mmHg vs. vehicle | |

| MBG Infusion (50 µg/kg/day) | 4 weeks | SBP increased vs. low-salt diet | |

| Anti-MBG Monoclonal Antibody (in hypertensive DS rats) | Single dose | Reduced by 59 mmHg for 7 days |

Table 2: Effect of Marinobufagenin on Cardiac Mass

| Animal Model | Treatment | Change in Cardiac Mass | Reference |

| Dahl Salt-Sensitive Rats | 8% NaCl Diet (4 weeks) | Increased left ventricular mass | |

| Dahl Salt-Sensitive Rats | 8% NaCl Diet + Cicletanine (4 weeks) | 30% reduction in left ventricular weight vs. vehicle | |

| Sprague-Dawley Rats | MBG Infusion (50 µg/kg/day for 4 weeks) | Increased left ventricle weight/body weight ratio | |

| Partially Nephrectomized Rats | Single dose of anti-MBG mAb | Significant reduction in cardiac weight |

Table 3: In Vitro Effects of Marinobufagenin

| Cell Type | MBG Concentration | Observed Effect | Reference |

| Rat Kidney Na+/K+-ATPase | 78 nmol/L | IC50 for inhibition | |

| Cardiac Myocytes (α1+/- mice) | 1 µM (24h) | Increased caspase-9 activation | |

| Cardiac Myocytes (Wild-type) | 100 nM | Activation of Src, Akt, and mTOR pathways |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Marinobufagenin Levels by ELISA

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of MBG in biological samples. The assay relies on the competition between MBG in the sample and a labeled MBG conjugate for a limited number of anti-MBG antibody binding sites pre-coated on a microplate.

Procedure (based on commercially available kits):

-

Preparation: Bring all reagents and samples to room temperature. Prepare standards and samples in appropriate dilutions.

-

Competitive Binding: Add 50 µL of standard or sample to each well of the anti-MBG antibody-coated microplate. Immediately add 50 µL of HRP-conjugated MBG. Incubate for 1 hour at 37°C.

-

Washing: Aspirate the contents of the wells and wash each well five times with 300 µL of wash buffer.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of MBG in the sample.

Na+/K+-ATPase Activity Assay

Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor, such as ouabain.

Procedure for Tissue Homogenate:

-

Tissue Preparation: Homogenize weighed heart tissue on ice in 9 volumes of 0.9% NaCl solution. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.

-

Reaction Setup: Prepare two sets of tubes for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

-

Reaction Mixture: To each tube, add a buffer solution containing imidazole-HCl, NaCl, KCl, and MgCl2. For the ouabain-insensitive tubes, add ouabain to a final concentration of 1 mM.

-

Enzyme Reaction: Add the tissue homogenate to each tube and pre-incubate. Initiate the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stopping the Reaction: Stop the reaction by adding a protein precipitant. Centrifuge to pellet the precipitated protein.

-

Phosphate Detection: Transfer the supernatant to a new plate/tube and add a colorimetric reagent that reacts with inorganic phosphate to produce a colored product.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 660 nm). Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.

Western Blot Analysis for Fibrotic Markers (Collagen Type I)

Principle: Western blotting is used to detect and quantify the expression of specific proteins, such as collagen type I, in tissue lysates.

Procedure for Rat Heart Tissue:

-

Protein Extraction: Homogenize frozen heart tissue in RIPA buffer containing protease inhibitors. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for collagen type I overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantification: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).

Induction of Hypertension in Rats via Osmotic Minipump Infusion

Principle: Continuous subcutaneous infusion of Marinobufagenin using an osmotic minipump provides a sustained elevation of circulating MBG levels, mimicking a chronic pathological state and allowing for the study of its long-term cardiovascular effects.

Procedure:

-

Pump Preparation: Fill sterile osmotic minipumps with a solution of Marinobufagenin at the desired concentration according to the manufacturer's instructions.

-

Animal Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: Shave and aseptically prepare the skin on the back of the rat, between the scapulae. Make a small incision and create a subcutaneous pocket using blunt dissection.

-

Pump Implantation: Insert the filled osmotic minipump into the subcutaneous pocket.

-

Wound Closure: Close the incision with sutures or wound clips.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. The pump will deliver the agent at a constant rate for a specified duration (e.g., 4 weeks).

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by Marinobufagenin in cardiovascular cells.

Marinobufagenin-Induced Ionic and Signaling Cascades

Caption: Overview of Marinobufagenin's dual mechanism of action.

Marinobufagenin-Induced Pro-fibrotic TGF-β Signaling Pathway

Caption: MBG's role in activating the TGF-β pro-fibrotic pathway.

Conclusion and Future Directions

Marinobufagenin is a critical mediator in the pathogenesis of cardiovascular diseases, particularly those linked to high salt intake and volume overload. Its dual action of inducing vasoconstriction and promoting pro-hypertrophic and pro-fibrotic signaling makes it a compelling target for therapeutic intervention. The experimental protocols and quantitative data provided in this guide offer a foundation for further research into the precise molecular mechanisms of MBG and for the development of novel antagonists. Future research should focus on elucidating the full spectrum of MBG's signaling interactions, identifying downstream effectors that can be targeted for drug development, and exploring the clinical utility of MBG as a biomarker for cardiovascular risk stratification. The development of specific MBG antagonists holds promise for a new class of therapeutics to combat hypertension, cardiac hypertrophy, and heart failure.

References

The Role of Marinobufagenin in the Pathogenesis of Chronic Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A growing body of evidence implicates Marinobufagenin (MBG), an endogenous cardiotonic steroid, as a key player in the pathophysiology of CKD and its cardiovascular complications. This technical guide provides an in-depth overview of the link between MBG and CKD, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to investigate its role.

Marinobufagenin is a bufadienolide that acts as a potent inhibitor of the α-1 subunit of the Na+/K+-ATPase pump.[1][2] Elevated levels of MBG have been observed in patients with CKD and are associated with the progression of renal fibrosis and cardiac dysfunction.[3][4][5] Understanding the intricate relationship between MBG and CKD is crucial for the development of novel diagnostic and therapeutic strategies.

Quantitative Data on Marinobufagenin Levels in Chronic Kidney Disease

Several studies have quantified the levels of Marinobufagenin in patients with varying stages of chronic kidney disease, providing crucial insights into its potential as a biomarker. The data consistently demonstrates a significant alteration in MBG concentrations in individuals with impaired renal function compared to healthy controls.

| Parameter | Patient Population | MBG Concentration | Control Group Concentration | Reference |

| Plasma MBG | Hemodialysis Patients | 1.66 ± 1.13 nmol/L | 0.46 ± 0.23 nmol/L | |

| Plasma MBG | CKD Patients | 0.86 ± 0.07 nmol/L | 0.28 ± 0.02 nmol/L | |

| Urinary MBG (uMBG) | CKD Patients | 0.37 [IQR: 0.25–0.45] nmol/L | 0.64 [IQR: 0.46–0.78] nmol/L | |

| Plasma MBG | Hypertensive Patients | Correlated with albuminuria (ρ=0.357) and proteinuria (ρ=0.336) | Not Applicable | |

| Plasma MBG | Rats (4-week infusion) | 546 ± 36 pmol/L | 359 ± 16 pmol/L |

Signaling Pathways of Marinobufagenin in Renal Fibrosis

Marinobufagenin contributes to the development of renal fibrosis through the activation of complex signaling cascades. A key mechanism involves the inhibition of the Na+/K+-ATPase, which functions as a signal transducer, leading to downstream effects that promote the fibrotic process. One of the critical pathways initiated by MBG is the induction of epithelial-to-mesenchymal transition (EMT), a process where renal tubular epithelial cells transform into myofibroblasts, the primary producers of extracellular matrix proteins in fibrotic kidneys.

Experimental Protocols

Measurement of Marinobufagenin by Competitive ELISA

This protocol outlines the key steps for quantifying MBG in biological fluids using a chemifluorescent competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Microplate pre-coated with anti-MBG monoclonal antibody

-

MBG standards and samples (plasma, urine)

-

Biotin-labeled MBG

-

Avidin-HRP conjugate

-

Substrate solution

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Sample Preparation: Collect blood samples in EDTA tubes and centrifuge to obtain plasma. Store samples at -80°C until analysis.

-

Competitive Inhibition: Add MBG standards and samples to the pre-coated microplate wells.

-

Add biotin-labeled MBG to each well. A competitive reaction occurs between the unlabeled MBG in the sample/standard and the biotin-labeled MBG for the pre-coated antibody.

-

Incubation: Incubate the plate according to the manufacturer's instructions.

-

Washing: Wash the plate to remove unbound components.

-

Conjugate Addition: Add avidin-HRP conjugate to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add the substrate solution to each well. The intensity of the color developed is inversely proportional to the amount of MBG in the sample.

-

Stopping the Reaction: Add the stop solution to terminate the reaction.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the MBG concentration in the samples by interpolating from the standard curve. A chemifluorescent assay can achieve a detection limit of less than 9 pg/mL.

Induction and Assessment of Renal Fibrosis in an Animal Model

This protocol describes the induction of renal fibrosis in rats by continuous infusion of MBG and the subsequent histological assessment.

Animal Model:

-

Species: Sprague-Dawley rats.

-

Induction of Fibrosis: Continuously infuse Marinobufagenin (e.g., via osmotic minipumps) for a period of 4 weeks. This method has been shown to induce periglomerular and peritubular fibrosis. A 5/6 nephrectomy model can also be used to induce experimental renal disease and elevate endogenous MBG.

Histological Analysis of Renal Fibrosis:

1. Tissue Preparation: a. Euthanize the animals and perfuse the kidneys with PBS. b. Excise the kidneys and fix them in 10% formalin. c. Embed the fixed tissue in paraffin and cut 4-μm sections.

2. Masson's Trichrome Staining: a. Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol solutions to water. b. Nuclear Staining: Stain nuclei with Celestine blue and then alum hematoxylin. c. Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution. d. Differentiation: Treat with phosphomolybdic acid. e. Collagen Staining: Stain with a light green solution, which will stain collagen blue/green. f. Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

3. Immunohistochemistry for Collagen I: a. Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., 1 mM EDTA, pH 8.0). b. Blocking: Block endogenous peroxidase activity and non-specific binding sites. c. Primary Antibody Incubation: Incubate sections with a primary antibody against Collagen I. d. Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin complex (ABC) reagent and a chromogen such as DAB. e. Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

4. Quantification of Fibrosis: a. Capture digital images of the stained kidney sections. b. Use image analysis software to quantify the fibrotic area (blue/green staining in Masson's trichrome or brown staining in IHC) as a percentage of the total cortical area.

Conclusion

Marinobufagenin is emerging as a critical factor in the progression of chronic kidney disease, primarily through its role in promoting renal fibrosis. The elevated levels of MBG in CKD patients highlight its potential as a diagnostic and prognostic biomarker. The signaling pathways activated by MBG present novel targets for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms by which MBG contributes to CKD and to evaluate the efficacy of potential new therapies. Continued research in this area is paramount for improving the management and outcomes for patients with chronic kidney disease.

References

- 1. New Insights on the Role of Marinobufagenin from Bench to Bedside in Cardiovascular and Kidney Diseases [mdpi.com]

- 2. Frontiers | Very low urinary marinobufagenin excretion reflects a high risk of disease progression in non-advanced CKD [frontiersin.org]

- 3. Plasma marinobufagenin immunoreactivity in patients with chronic kidney disease: a case control study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights on the Role of Marinobufagenin from Bench to Bedside in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

The Profibrotic Effects of Marinobufagenin: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth examination of the profibrotic effects of Marinobufagenin (MBG) across various tissues. It synthesizes key findings on the underlying molecular mechanisms, presents quantitative data from pivotal studies, and details relevant experimental protocols.

Executive Summary

Marinobufagenin (MBG), an endogenous cardiotonic steroid, has emerged as a significant contributor to the pathogenesis of tissue fibrosis, particularly in the context of cardiovascular and renal diseases. Elevated levels of MBG are associated with conditions such as chronic kidney disease, uremic cardiomyopathy, and preeclampsia.[1][2] Mechanistically, MBG exerts its profibrotic effects primarily through the Na+/K+-ATPase signalosome, initiating a cascade of intracellular events that lead to fibroblast activation, extracellular matrix deposition, and tissue remodeling. This guide consolidates the current understanding of MBG-induced fibrosis, offering a valuable resource for researchers investigating novel therapeutic targets for fibrotic diseases.

Quantitative Data on the Profibrotic Effects of Marinobufagenin

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the profibrotic effects of MBG.

Table 1: In Vivo Studies on MBG-Induced Fibrosis

| Tissue | Animal Model | MBG Administration | Key Profibrotic Outcomes | Reference |

| Heart | 5/6th Nephrectomy (PNx) Rats | Endogenous elevation | Increased cardiac fibrosis. | [3][4] |

| Sprague-Dawley Rats | 10 µg/kg/day for 4 weeks | Development of cardiac hypertrophy and fibrosis. | [5] | |

| PNx Rats | Endogenous elevation | Four-fold elevation in plasma MBG associated with increased collagen-1 levels. | ||

| Kidney | Sprague-Dawley Rats | Infusion for 4 weeks | Triggered mild periglomerular and peritubular fibrosis. | |

| PNx Rats | Endogenous elevation | Nearly six-fold increase in kidney fibrosis. | ||

| Vasculature | Rat Aortic Explants | 100 nmol/L for 24 hours | Two-fold rise in collagen-1. |

Table 2: In Vitro Studies on MBG-Induced Fibrosis

| Cell Type | MBG Concentration | Duration | Key Profibrotic Outcomes | Reference |

| Rat Cardiac Fibroblasts | 1 nM - 10 nM | 24 hours | ~2-fold increase in procollagen content. | |

| Porcine Renal Proximal Tubular Cells (LLC-PK1) | 100 nM | Up to 96 hours | Two-fold increase in collagen I, fibronectin, and vimentin expression. | |

| Rat Aortic Vascular Smooth Muscle Cells | 100 nmol/L | 24 hours | Two-fold rise in collagen-1. | |

| Renal and Dermal Fibroblasts | 0.1 nM | 24 hours | Significant increase in procollagen expression. |

Signaling Pathways of Marinobufagenin-Induced Fibrosis

MBG initiates a complex signaling cascade upon binding to the α-subunit of the Na+/K+-ATPase. This interaction is central to its profibrotic effects.

The Na+/K+-ATPase Signalosome